1,4-Diazaspiro[5.5]undecane dihydrochloride
Overview
Description
1,4-Diazaspiro[5.5]undecane dihydrochloride is a heterocyclic compound that features a spirocyclic structure with two nitrogen atoms at positions 1 and 4. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
The primary target of 1,4-Diazaspiro[5.5]undecane dihydrochloride is the NS5-methyltransferase . This enzyme plays a crucial role in the replication of the dengue virus type 2 (DENV2), making it a significant target for antiviral drug development .
Mode of Action
This compound interacts with its target, NS5-methyltransferase, inhibiting its function . This interaction disrupts the replication process of DENV2, thereby exerting its antiviral activity .
Biochemical Pathways
The exact biochemical pathways affected by 1,4-Diazaspiro[5It is known that the compound interferes with the viral replication process by inhibiting the function of ns5-methyltransferase . This disruption in the replication process of DENV2 leads to a decrease in the viral load .
Result of Action
The inhibition of NS5-methyltransferase by this compound results in a disruption of the replication process of DENV2 . This leads to a decrease in the viral load, thereby mitigating the effects of the virus .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of water molecules can affect the stability of the compound . The O w H⋯O 1,7DSU, O w H⋯O w, and CH⋯O w hydrogen bonds play a prominent role in structural stability
Biochemical Analysis
Biochemical Properties
1,4-Diazaspiro[5.5]undecane dihydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and receptor binding. This compound has been shown to interact with enzymes such as acetylcholinesterase and monoamine oxidase, inhibiting their activity. Additionally, this compound can bind to G-protein coupled receptors, modulating their signaling pathways. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of enzymes and receptors .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules such as cyclic adenosine monophosphate (cAMP) and protein kinase C (PKC), leading to altered gene expression and metabolic changes. In neuronal cells, this compound has been shown to affect neurotransmitter release and synaptic plasticity, highlighting its potential as a neuropharmacological agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity. This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex. Additionally, this compound can interact with receptor proteins, modulating their conformation and signaling activity. These interactions can lead to changes in downstream signaling pathways and gene expression, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular processes, although the magnitude of these effects may diminish over time due to compound degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and reduce anxiety-like behaviors in rodents. At higher doses, this compound can induce toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are likely due to the compound’s interaction with multiple biomolecules, leading to off-target effects and cellular damage. Threshold effects have been observed, with specific dosages required to achieve therapeutic benefits without inducing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other drugs and endogenous compounds. Additionally, this compound can modulate the activity of enzymes involved in neurotransmitter synthesis and degradation, influencing metabolic flux and metabolite levels. These interactions highlight the compound’s potential as a modulator of metabolic pathways in biochemical research .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and activity. These interactions are crucial for the compound’s efficacy and specificity in biochemical applications .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its effects on cellular function. These targeting signals are often encoded within the compound’s structure, allowing it to interact with specific receptors and transporters. Post-translational modifications, such as phosphorylation and acetylation, can also affect the compound’s localization and activity, further modulating its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diazaspiro[5.5]undecane dihydrochloride typically involves the reaction of cyclohexanone with glycine ester in a two-step process. The first step involves the formation of an intermediate, which is then cyclized to form the spirocyclic structure . The reaction conditions often require the use of a base such as sodium hydride and solvents like tetrahydrofuran (THF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and efficiency. These methods often involve optimized reaction conditions, including controlled temperatures and the use of catalysts to accelerate the reaction. The process may also include purification steps such as recrystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1,4-Diazaspiro[5.5]undecane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
1,4-Diazaspiro[5.5]undecane dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1,4-Diazaspiro[5.5]undecane dihydrochloride can be compared with other similar compounds such as:
1,9-Diazaspiro[5.5]undecane: This compound has a similar spirocyclic structure but differs in the position of the nitrogen atoms.
1-Oxa-4,9-diazaspiro[5.5]undecane: This compound contains an oxygen atom in addition to the nitrogen atoms, which can influence its chemical reactivity and biological properties.
9-Thia-1,4-diazaspiro[5.5]undecane: The presence of a sulfur atom in this compound introduces different chemical and biological characteristics.
These comparisons highlight the uniqueness of 1,4-Diazaspiro[5
Properties
IUPAC Name |
1,4-diazaspiro[5.5]undecane;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-2-4-9(5-3-1)8-10-6-7-11-9;;/h10-11H,1-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZCIJLGIPCFTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNCCN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661374 | |
Record name | 1,4-Diazaspiro[5.5]undecane--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159822-91-9 | |
Record name | 1,4-Diazaspiro[5.5]undecane--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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